An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)propanoic Acid
An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)propanoic Acid
Introduction
3-(Diethylamino)propanoic acid, also known as N,N-diethyl-β-alanine, is a tertiary β-amino acid with applications in various fields of chemical research, including the synthesis of pharmaceuticals and specialty polymers. Its structure, featuring a diethylamino group, imparts specific properties such as increased basicity and lipophilicity compared to its parent compound, β-alanine. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for 3-(diethylamino)propanoic acid, delving into the underlying reaction mechanisms, detailed experimental protocols, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic data for 3-(diethylamino)propanoic acid and its common salt is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 70-75 °C | [1] |
| Boiling Point | 155 °C at 0.2 Torr | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 6972-41-4 | [1] |
| ¹H NMR (Hydrochloride) | See Characterization Section | [2] |
Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and efficient method for synthesizing 3-(diethylamino)propanoic acid is a two-step process. This pathway is favored for its high atom economy and the use of readily available starting materials. The overall transformation is depicted below:
Caption: Overall two-step synthesis of 3-(diethylamino)propanoic acid.
Step 1: Aza-Michael Addition of Diethylamine to Ethyl Acrylate
The cornerstone of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] In this case, diethylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of ethyl acrylate. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This attack forms a zwitterionic intermediate. A subsequent proton transfer, often facilitated by another molecule of diethylamine acting as a base, leads to the formation of the final product, ethyl 3-(diethylamino)propanoate.[4]
This reaction is often carried out without a solvent (neat), which aligns with the principles of green chemistry by reducing solvent waste.[5] The reaction can also be performed in various solvents, with polar aprotic solvents being suitable.[4]
Caption: Mechanism of the aza-Michael addition.
Experimental Protocol:
-
Materials:
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Anhydrous diethylamine
-
Ethyl acrylate
-
Phenothiazine (polymerization inhibitor)
-
p-Methoxyphenol (polymerization inhibitor)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous diethylamine (292 g) and ethyl acrylate (200 g).[5]
-
Add phenothiazine (1.0 g) and p-methoxyphenol (1.0 g) to the mixture to prevent polymerization of the ethyl acrylate.[5]
-
Heat the mixture to reflux (approximately 56-60 °C) with continuous stirring for 24 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.
-
After the reaction is complete, remove the excess unreacted diethylamine by distillation at atmospheric pressure.
-
The crude product, ethyl 3-(diethylamino)propanoate, is then purified by vacuum distillation. The product is typically collected at 80-81 °C and 10 mmHg.[5] A yield of approximately 96% can be expected.[5]
-
Step 2: Hydrolysis of Ethyl 3-(Diethylamino)propanoate
The second step involves the hydrolysis of the ester intermediate to yield the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.
Mechanism and Rationale:
In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final 3-(diethylamino)propanoic acid.
Experimental Protocol:
-
Materials:
-
Ethyl 3-(diethylamino)propanoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(diethylamino)propanoate in an aqueous solution of sodium hydroxide (typically a 10-20% solution).
-
Heat the mixture to reflux with stirring for several hours. The progress of the hydrolysis can be monitored by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product will be in its hydrochloride salt form, which is often a crystalline solid.
-
The product can be isolated by cooling the solution and collecting the precipitated solid by filtration. Alternatively, the water can be removed under reduced pressure to yield the crude product.
-
Purification and Characterization
Purification:
The final product, 3-(diethylamino)propanoic acid, is a water-soluble amino acid. Recrystallization is a common method for its purification. A mixed solvent system, such as water-methanol or water-ethanol, can be effective.[6] The crude product is dissolved in a minimal amount of hot water, and then a less polar, miscible solvent like methanol or ethanol is added to induce crystallization upon cooling.[6] The purified crystals are then collected by filtration and dried under vacuum. For the hydrochloride salt, recrystallization from a mixture of ethanol and diethyl ether is often suitable.
Characterization:
The structure and purity of the synthesized 3-(diethylamino)propanoic acid can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of 3-(diethylamino)propanoic acid hydrochloride in DMSO-d₆ shows characteristic signals:
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Melting Point: A sharp and consistent melting point is a good indicator of the purity of the final product.
Alternative Synthesis Routes
While the two-step Michael addition-hydrolysis pathway is the most common, other methods for the synthesis of β-amino acids exist.[7] These include:
-
The Rodionov Reaction: This involves the condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solution. For 3-(diethylamino)propanoic acid, this would involve the reaction of formaldehyde, malonic acid, and diethylamine.
-
Ring-opening of β-lactams: The hydrolysis of a suitably substituted β-lactam can also yield a β-amino acid.
These alternative routes may be advantageous in specific contexts but generally involve more steps or less readily available starting materials compared to the Michael addition approach.
Conclusion
The synthesis of 3-(diethylamino)propanoic acid is most effectively achieved through a robust two-step sequence involving an aza-Michael addition of diethylamine to ethyl acrylate, followed by hydrolysis of the resulting ester. This method is high-yielding, utilizes common reagents, and can be performed under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable β-amino acid for their research and development endeavors.
References
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Van der Vlugt, J. I., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11634–11643. Available at: [Link]
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PubChem. 3-(Dimethylamino)propanoic acid. Available at: [Link]
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PubChem. 3-(Dimethylamino)propanoic acid hydrochloride. Available at: [Link]
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ResearchGate. Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. Available at: [Link]
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ResearchGate. The addition of secondary aliphatic amines to acrylic acid derivatives.... Available at: [Link]
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ACS Publications. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Available at: [Link]
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Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]
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ResearchGate. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]
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PubMed. Biosynthesis of natural products containing β-amino acids. Available at: [Link]
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PrepChem. Preparation of Ethyl 3-(N,N-Diethylamino)propionate. Available at: [Link]
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The Royal Society of Chemistry. Biosynthesis of natural products containing β-amino acids. Available at: [Link]
- Google Patents. Purification of beta-alanine.
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